REACTION_CXSMILES
|
[CH2:1]([O:3][Si:4]([CH2:11][CH2:12][CH2:13][Cl:14])([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2].[CH3:15][N:16]([CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])[CH3:17]>C(O)C>[Cl-:14].[CH3:15][N+:16]([CH3:17])([CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])[CH2:13][CH2:12][CH2:11][Si:4]([O:8][CH2:9][CH3:10])([O:5][CH2:6][CH3:7])[O:3][CH2:1][CH3:2] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
41.5 g
|
Type
|
reactant
|
Smiles
|
C(C)O[Si](OCC)(OCC)CCCCl
|
Name
|
|
Quantity
|
44.6 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCCCCCCCCCCCCCCCCC
|
Name
|
|
Quantity
|
40.5 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged
|
Type
|
CUSTOM
|
Details
|
After the reaction for 20 hours
|
Duration
|
20 h
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].C[N+](CCC[Si](OCC)(OCC)OCC)(CCCCCCCCCCCCCCCCCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 121.4 g | |
YIELD: PERCENTYIELD | 95.9% | |
YIELD: CALCULATEDPERCENTYIELD | 150.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |